molecular formula C18H19NO4S B2861069 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1448129-24-5

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2861069
CAS No.: 1448129-24-5
M. Wt: 345.41
InChI Key: ZRSGJKMHVSFUFY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound characterized by a unique chemical structure combining a hydroxyphenyl ethylamine backbone with a dihydrobenzo-dioxine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic synthesis. A common starting material is 4-(methylthio)benzaldehyde, which undergoes a reaction with an appropriate nitroalkene in a Henry reaction, followed by reduction to yield the desired amino alcohol. This intermediate then undergoes cyclization with a suitable dioxine precursor under acidic conditions to form the dihydrobenzo-dioxine moiety. The final step involves the formation of the carboxamide through amidation with a carboxylic acid derivative under standard peptide coupling conditions.

Industrial Production Methods

For industrial-scale production, continuous-flow synthesis techniques are often employed to enhance efficiency and yield. This involves the use of automated reactors where reactants are continuously fed into the system and products are continuously removed, allowing for better control over reaction parameters and scaling up production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized using agents like potassium permanganate to yield corresponding sulfoxides and sulfones.

  • Reduction: : Reduction of the carboxamide group can be achieved using lithium aluminum hydride to yield the corresponding amine.

  • Substitution: : It undergoes nucleophilic substitution reactions at the hydroxy group using alkyl halides under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, sodium periodate, and oxygen in the presence of catalysts.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: : Alkyl halides, acyl chlorides, and strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Primary and secondary amines.

  • Substitution: : Ether and ester derivatives.

Scientific Research Applications

In Chemistry

The compound has been studied as a ligand in organometallic chemistry, potentially enhancing catalytic activities and selectivities in various reactions. Its unique structure offers multiple binding sites for metal coordination.

In Biology and Medicine

In medicinal chemistry, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has shown promise as an inhibitor of certain enzymes implicated in disease processes. Its structural motifs allow for high-affinity binding to enzyme active sites, leading to potential therapeutic applications in conditions like cancer and inflammatory diseases.

In Industry

Industrially, the compound is explored for its potential in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile building block for designing materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects is largely based on its interaction with molecular targets, such as enzymes and receptors. The hydroxyphenyl ethylamine moiety mimics natural substrates, allowing it to bind to active sites. The dioxine ring system contributes to the stability and specificity of binding. Molecular docking studies suggest that the compound disrupts key pathways involved in disease progression, such as inhibiting protein kinases or modulating receptor activities.

Comparison with Similar Compounds

Unique Features

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique in its combination of a hydroxyphenyl ethylamine backbone with a dihydrobenzo-dioxine ring, providing distinct structural and electronic properties that enhance its reactivity and binding affinities.

Similar Compounds

  • N-(2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: : Lacks the methylthio group, leading to different reactivity and binding characteristics.

  • N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: : The methoxy group introduces different electronic effects compared to the methylthio group, impacting its chemical behavior.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-24-13-8-6-12(7-9-13)14(20)10-19-18(21)17-11-22-15-4-2-3-5-16(15)23-17/h2-9,14,17,20H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSGJKMHVSFUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2COC3=CC=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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